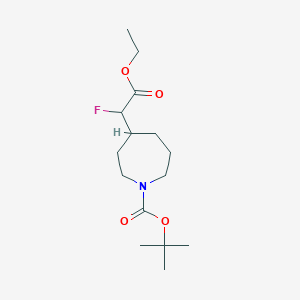![molecular formula C23H20N2O3S2 B2668701 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide CAS No. 895447-10-6](/img/structure/B2668701.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the acenaphtho[5,4-d]thiazole family, which is known for its diverse biological and chemical properties.
Scientific Research Applications
Synthesis and Characterization
- Novel derivatives of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide have been synthesized and characterized. These compounds have been explored for their potential in various biological and pharmacological activities, such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent applications (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Anti-inflammatory Properties
- Certain derivatives of this compound exhibit marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. Some of these compounds have also demonstrated antimicrobial action (A. Zablotskaya et al., 2013).
Antitumor Activities
- Research has focused on synthesizing and evaluating various derivatives for their antitumor activities against multiple human tumor cell lines. Some derivatives have been found to exhibit significant inhibitory effects on tumor cell growth (R. Mohareb et al., 2012).
Material Science and Organic Electronics
- In the field of materials science, derivatives of this compound have been used in the development of white organic light emitting diodes (WOLEDs), showcasing the versatility of these compounds in electronic applications (Zhiyun Zhang et al., 2016).
Immunological Activity
- Some derivatives have been evaluated for their immunological activity, showing potential in enhancing antibody formation and delayed-type hypersensitivity reaction, indicating their possible use in immune-related therapies (M. Saito et al., 1980).
Antioxidant and Cytotoxic Activity
- The antioxidant and cytotoxic activities of new polyphenolic derivatives have been assessed, highlighting the potential of these compounds in therapeutic applications, particularly in cancer treatment (Raluca Pele et al., 2022).
Antibacterial and Anti-Tubercular Agents
- Thiazole derivatives containing methoxy-napthyl moieties, related to the core structure of the compound , have shown potent antibacterial and anti-tubercular activities, further emphasizing the diverse pharmacological applications of these compounds (D. J. Prasad et al., 2016).
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-14-5-9-17(10-6-14)30(27,28)12-11-20(26)24-23-25-22-18-4-2-3-15-7-8-16(21(15)18)13-19(22)29-23/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXWRVUDZAILKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2668619.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2668622.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668626.png)



![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2668634.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2668635.png)

![2-Chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]benzonitrile](/img/structure/B2668638.png)
![N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2668639.png)
